Triammonium hexafluorovanadate(3-)

Description

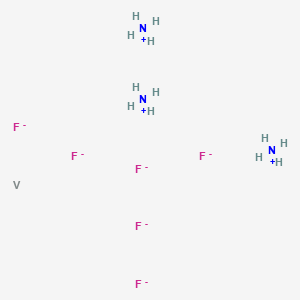

Structure

2D Structure

Properties

IUPAC Name |

triazanium;vanadium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.3H3N.V/h6*1H;3*1H3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURSFTZXXIKJST-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H12N3V-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium hexafluorovanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13815-31-1 | |

| Record name | Vanadate(3-), hexafluoro-, triammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate(3-), hexafluoro-, triammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Triammonium Hexafluorovanadate 3

Solid-State Reaction Pathways

Solid-state synthesis, often involving high-temperature reactions between solid precursors, represents a conventional and effective approach for producing Triammonium (B15348185) hexafluorovanadate(3-). These methods are valued for their simplicity and potential for scalability.

Fusion Chemistry Utilizing Ammonium (B1175870) Hydrogen Fluoride (B91410) and Vanadium Trioxide

V₂O₃ + 6 NH₄HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O

This process typically requires heating the intimately mixed solid reactants in a controlled atmosphere to drive the reaction to completion. The water generated during the reaction is removed as vapor at the elevated temperatures.

Reactions with Ammonium Bifluoride and Vanadium Trioxide

Similar to the use of ammonium hydrogen fluoride, ammonium bifluoride ((NH₄)F·HF) can also be effectively employed as a reactant in the solid-state synthesis of Triammonium hexafluorovanadate(3-). wikipedia.org The reaction with vanadium trioxide proceeds via a comparable mechanism, where the ammonium bifluoride provides the necessary fluoride and ammonium ions. The reaction is as follows:

V₂O₃ + 3 (NH₄)₂F₂ → 2 (NH₄)₃VF₆ + 3 H₂O

The choice between ammonium hydrogen fluoride and ammonium bifluoride may depend on factors such as precursor availability, cost, and handling characteristics. Both precursors are effective in achieving the desired transformation of vanadium trioxide into the hexafluorovanadate(3-) complex.

Optimization of Reaction Parameters for Crystalline Purity and Yield

The optimization of reaction parameters is critical in solid-state synthesis to maximize the yield and ensure the crystalline purity of the final product. Key parameters that are manipulated include:

Stoichiometry of Reactants: Precise control of the molar ratio of the ammonium fluoride source to vanadium trioxide is essential to prevent the formation of impurities. An excess of the fluorinating agent is often used to ensure complete conversion of the oxide.

Reaction Temperature: The temperature profile during the fusion process influences the reaction kinetics and the stability of the product. The temperature must be high enough to initiate and sustain the reaction but kept below the decomposition temperature of Triammonium hexafluorovanadate(3-), which is reported to be around 300°C. wikipedia.org

Reaction Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the oxidation of the vanadium(III) center. Heating in open air can lead to the formation of vanadium pentoxide (V₂O₅). wikipedia.org

Reaction Time and Grinding: The duration of the heating and the homogeneity of the reactant mixture, often improved by thorough grinding, play a significant role in achieving a complete reaction and a high-purity product.

| Parameter | Typical Range/Condition | Purpose |

| Reactant Ratio (Fluoride Source:V₂O₃) | Stoichiometric to slight excess | Ensure complete conversion of V₂O₃ |

| Temperature | < 300 °C | Promote reaction while avoiding product decomposition |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevent oxidation of Vanadium(III) |

| Physical Preparation | Thorough grinding of reactants | Increase reaction surface area and homogeneity |

Solution-Based Synthesis Techniques

Solution-based methods offer an alternative to solid-state reactions, often providing better control over product morphology, particle size, and purity through the manipulation of solvent and reaction conditions.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses are powerful techniques for the crystallization of inorganic materials from solutions at elevated temperatures and pressures. sigmaaldrich.com For the synthesis of Triammonium hexafluorovanadate(3-), these methods would involve the reaction of vanadium and ammonium precursors in a suitable solvent within a sealed autoclave.

A potential hydrothermal route could involve the reaction of a soluble vanadium(III) salt with an ammonium fluoride source in an aqueous medium. The use of acidic conditions, specifically a pH below 2, is often necessary to stabilize the [VF₆]³⁻ anion and prevent its hydrolysis to form oxyfluoride species.

Solvothermal synthesis, which utilizes non-aqueous solvents, offers further possibilities. sigmaaldrich.com The choice of solvent can influence the solubility of precursors and the morphology of the resulting crystals. While specific solvothermal routes for (NH₄)₃VF₆ are not extensively detailed in the literature, the general principles suggest that solvents like ethanol (B145695) or other organic fluids could be employed.

| Synthesis Method | Key Parameters |

| Hydrothermal | Vanadium(III) precursor, Ammonium fluoride source, Water as solvent, Temperature, Pressure, pH (< 2) |

| Solvothermal | Vanadium(III) precursor, Ammonium fluoride source, Non-aqueous solvent (e.g., ethanol), Temperature, Pressure |

Controlled Precipitation and Crystallization Processes

Controlled precipitation is a fundamental technique for isolating a desired product from a solution. In the context of Triammonium hexafluorovanadate(3-), this can be achieved by carefully adjusting the conditions of a solution containing the constituent ions to induce the formation of the solid product.

One documented solution-based synthesis involves the reaction of ammonium chloride (NH₄Cl) and vanadium oxytrifluoride (VOF₃) in anhydrous hydrogen fluoride (aHF) as the solvent. To obtain Triammonium hexafluorovanadate(3-), the stoichiometry must be adjusted to a 3:1 molar ratio of NH₄⁺ to the vanadium complex. The reaction is conducted at low temperatures (0–5°C) in a PTFE-lined vessel under an inert atmosphere to manage the volatility and reactivity of the aHF. Crystallization of the product is then induced by slow evaporation of the solvent at a reduced temperature of -20°C.

The purity and crystal size can be further controlled by factors such as the rate of addition of the precipitating agent, the temperature of the solution, and the use of seeding. Seeding, the introduction of small crystals of the desired compound, can promote the growth of larger, more uniform crystals by providing nucleation sites.

Emerging Synthetic Strategies

The development of novel synthetic routes for Triammonium hexafluorovanadate(3-) is driven by the need for more environmentally friendly, efficient, and controlled manufacturing processes. Emerging strategies are focusing on minimizing solvent use, reducing energy consumption, and enabling the production of materials with tailored properties.

Mechanochemical Synthesis Investigations for Environmentally Benign Production

Mechanochemical synthesis, a solvent-free or low-solvent technique that utilizes mechanical energy to induce chemical reactions, is being explored as a green alternative for the production of complex inorganic fluorides. While specific research on the mechanochemical synthesis of Triammonium hexafluorovanadate(3-) is not extensively documented in publicly available literature, investigations into analogous hexafluorometalate compounds, such as Ammonium hexafluorogallate ((NH₄)₃GaF₆) and Ammonium hexafluoroindate ((NH₄)₃InF₆), provide a strong basis for its feasibility. researchgate.net

This method typically involves the high-energy milling of solid precursors. For the synthesis of Triammonium hexafluorovanadate(3-), this would likely involve the milling of a vanadium(III) source, such as vanadium(III) oxide (V₂O₃) or vanadium(III) fluoride (VF₃), with an ammonium fluoride source like ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂). The mechanical forces generated during milling facilitate the intimate mixing of reactants at the molecular level, breaking and forming chemical bonds to yield the desired product.

Hypothetical Mechanochemical Reaction:

V₂O₃(s) + 6 NH₄HF₂(s) → 2 (NH₄)₃VF₆(s) + 3 H₂O(g)

The primary advantages of this approach are the significant reduction or complete elimination of hazardous solvents, lower energy requirements compared to traditional high-temperature fusion methods, and potentially faster reaction times. The process is often carried out at or near room temperature.

Table 1: Comparison of Potential Precursors for Mechanochemical Synthesis of (NH₄)₃VF₆

| Vanadium Precursor | Fluorinating Agent | Potential Advantages | Potential Challenges |

| Vanadium(III) Oxide (V₂O₃) | Ammonium Bifluoride (NH₄HF₂) | Readily available precursors. | Formation of water as a byproduct may require removal. |

| Vanadium(III) Fluoride (VF₃) | Ammonium Fluoride (NH₄F) | Direct fluorination, no byproduct formation. | VF₃ can be more expensive and harder to handle. |

Further research in this area would focus on optimizing milling parameters such as the type of mill (e.g., planetary ball mill, shaker mill), milling time, speed, and the ball-to-powder mass ratio to maximize yield and purity of Triammonium hexafluorovanadate(3-).

Ionic Liquid-Assisted Synthesis for Novel Morphologies

Ionic liquids (ILs), which are salts with melting points below 100 °C, are gaining attention as versatile solvents and templates in materials synthesis. researchgate.net Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics, offer opportunities for controlling the crystal growth and morphology of inorganic compounds.

While the direct synthesis of Triammonium hexafluorovanadate(3-) in ionic liquids has not been specifically detailed in existing research, the principles of ionic liquid-assisted synthesis can be applied. An appropriate ionic liquid could act as the reaction medium for the precursors, such as vanadium(III) chloride (VCl₃) and ammonium fluoride (NH₄F). The structure and properties of the ionic liquid can influence the nucleation and growth of the (NH₄)₃VF₆ crystals, potentially leading to the formation of novel morphologies with tailored particle sizes and surface areas.

For instance, the use of imidazolium- or ammonium-based ionic liquids with fluoride-containing anions could not only facilitate the reaction but also participate in the fluoride exchange. nih.govmdpi.com The choice of cation and anion in the ionic liquid can be tailored to control the solubility of the reactants and the final product, thereby influencing the precipitation and crystallization process.

Table 2: Potential Ionic Liquids for the Synthesis of (NH₄)₃VF₆

| Ionic Liquid Cation | Ionic Liquid Anion | Potential Role in Synthesis |

| 1-Butyl-3-methylimidazolium ([BMIM]) | Hexafluorophosphate ([PF₆]) | Non-coordinating solvent, provides a controlled reaction environment. |

| Tetrabutylammonium ([N₄₄₄₄]) | Fluoride ([F]) | Can act as both a solvent and a fluoride source. |

| Triethylammonium ([TEA]) | Hydrogen sulfate (B86663) ([HSO₄]) | Protic ionic liquid that could facilitate proton transfer reactions. |

This synthetic route holds promise for producing Triammonium hexafluorovanadate(3-) with specific physical properties required for advanced applications, such as catalysis or battery materials.

Engineering Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of Triammonium hexafluorovanadate(3-) requires careful consideration of several engineering factors to ensure a safe, efficient, and cost-effective process.

Key engineering challenges for the scalable synthesis of this compound include:

Reactor Design and Material Selection: The corrosive nature of fluoride-containing reactants and intermediates necessitates the use of specialized reactor materials. For high-temperature fusion or solution-based processes, reactors lined with materials resistant to fluoride attack, such as nickel alloys or graphite, would be essential. For mechanochemical synthesis, the milling jars and balls would need to be made of hardened steel or ceramic materials like zirconia or tungsten carbide to prevent contamination and wear.

Heat Management: Both traditional and emerging synthetic methods can involve significant heat generation (exothermic reactions) or require precise temperature control. In a large-scale batch or continuous reactor, efficient heat exchange systems are crucial to maintain optimal reaction conditions, prevent side reactions, and ensure process safety.

Precursor Handling and Dosing: The consistent and controlled addition of solid or gaseous precursors is critical for achieving high product quality and yield. Automated feeding systems for powders and precise flow control for gases like anhydrous hydrogen fluoride would be required for industrial-scale operations.

Product Isolation and Purification: The separation of the solid Triammonium hexafluorovanadate(3-) product from the reaction mixture and any byproducts is a key step. This may involve filtration, centrifugation, and drying. The design of this downstream processing will depend on the synthetic method used. For example, a solvent-free mechanochemical process might simplify product isolation compared to a solution-based synthesis.

Process Control and Automation: To ensure consistent product quality and safe operation, a scalable process would rely on a high degree of automation and process control. This includes monitoring key parameters such as temperature, pressure, reactant feed rates, and mixing speed in real-time.

Waste Management: The development of a sustainable manufacturing process requires careful management of any waste streams. This includes the neutralization and disposal of any unreacted acidic or fluoride-containing byproducts in an environmentally responsible manner. The principles of green chemistry, such as atom economy, would be important considerations in selecting the optimal synthetic route for large-scale production.

Comprehensive Structural Elucidation and Crystallographic Analysis of Triammonium Hexafluorovanadate 3

Single-Crystal X-ray Diffraction: Precise Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby deduce the exact positions of atoms within the crystal lattice, their bond lengths, and the angles between them.

Resolution of Crystal System, Space Group, and Unit Cell Parameters

The analysis of (NH₄)₃VF₆ via SC-XRD reveals its fundamental crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group is identified as P2₁/n, a designation that describes the symmetry elements present within the unit cell. aps.org The unit cell is the basic repeating structural unit of a crystalline solid.

Table 1: Crystallographic Data for Triammonium (B15348185) Hexafluorovanadate(3-)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.23 Å |

| b | 5.04 Å |

| c | 12.83 Å |

| β | 94.8° |

Data sourced from single-crystal XRD analysis. wiley.com

Detailed Analysis of the [VF₆]³⁻ Anion Coordination Geometry and Bond Valences

At the core of the compound's structure is the complex anion, [VF₆]³⁻. The SC-XRD data confirms that the six fluoride (B91410) (F⁻) ligands surround the central vanadium(III) ion in an octahedral coordination geometry. wiley.com This is a common arrangement for hexa-coordinated metal ions. wikipedia.org

The central vanadium atom is in the +3 oxidation state (V³⁺), resulting in a d² electron configuration. researchgate.net Fluoride is considered a weak-field ligand, meaning it causes only a small splitting of the d-orbital energies. Consequently, the two d-electrons occupy separate orbitals, resulting in a paramagnetic complex with two unpaired electrons. researchgate.net The V-F bond lengths within the octahedron are a critical parameter for describing the anion's structure.

Table 2: Representative Bond Data for the [VF₆]³⁻ Anion

| Bond | Feature | Typical Value |

|---|---|---|

| V-F | Bond Length | ~1.95 - 2.05 Å |

| F-V-F | Bond Angle (cis) | ~90° |

| F-V-F | Bond Angle (trans) | ~180° |

Note: Specific bond lengths can vary slightly within the distorted octahedron. Values are representative for V(III)-F bonds.

Powder X-ray Diffraction (PXRD): Phase Purity and Bulk Structure Confirmation

While single-crystal XRD provides the detailed structure from a perfect, minute crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. neutron-sciences.org This technique is essential for confirming that the bulk material is phase-pure, meaning it consists solely of the desired (NH₄)₃VF₆ compound without significant crystalline impurities. The resulting PXRD pattern serves as a fingerprint for the material; the peak positions correspond to the lattice spacings determined from the single-crystal data, and their sharpness indicates a well-crystallized sample. fudan.edu.cn

Neutron Diffraction Studies: Localization of Light Atoms and Magnetic Ordering

Neutron diffraction is a powerful technique that provides information complementary to X-ray diffraction. aps.org It is particularly valuable for two key aspects of the (NH₄)₃VF₆ structure.

Firstly, X-rays scatter from electrons, making it difficult to precisely locate very light atoms like hydrogen, which have only one electron. Neutrons, however, scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is significant. wiley.com Therefore, neutron diffraction studies would be essential for accurately determining the positions of the hydrogen atoms in the NH₄⁺ cations and providing a more detailed and accurate picture of the hydrogen bonding network. wiley.comnumberanalytics.com

Secondly, because the V³⁺ ion is paramagnetic with unpaired electrons, the compound is expected to exhibit magnetic ordering at low temperatures. researchgate.net The magnetic moment of the neutron interacts with the magnetic moments of the unpaired electrons. aps.org Neutron diffraction is the primary technique used to determine the precise nature of this long-range magnetic order (e.g., ferromagnetic or antiferromagnetic) by detecting the appearance of new magnetic Bragg peaks in the diffraction pattern at temperatures below the magnetic transition point. numberanalytics.com

High-Resolution Electron Microscopy (HREM): Nanoscale Structural Features and Defects

High-Resolution Electron Microscopy (HREM), a mode of transmission electron microscopy (TEM), allows for the direct imaging of the atomic lattice of a material. While diffraction techniques provide average structural information over a large number of unit cells, HREM can visualize the structure at a local, nanoscale level. wikipedia.org For (NH₄)₃VF₆, HREM would be employed to investigate nanoscale structural features that are not apparent in bulk diffraction data. This includes identifying any crystalline defects such as dislocations, stacking faults, or grain boundaries. It could also reveal local variations in ordering or the presence of amorphous (non-crystalline) domains within the sample. wikipedia.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Triammonium hexafluorovanadate(3-) | (NH₄)₃VF₆ |

| Vanadium(III) fluoride | VF₃ |

| Vanadium(III) oxide | V₂O₃ |

| Ammonium (B1175870) fluoride | NH₄F |

| Ferric chloride | FeCl₃ |

Computational Crystallography for Structure Prediction and Refinement

Computational crystallography has emerged as a powerful tool in materials science, offering the capability to predict and refine crystal structures, thereby providing deep insights into the atomic-level arrangements and bonding within a compound. For triammonium hexafluorovanadate(3-), with the chemical formula (NH₄)₃VF₆, computational methods can be instrumental in understanding its structural properties.

While extensive computational studies focusing specifically on the ab initio prediction of the crystal structure of triammonium hexafluorovanadate(3-) are not widely reported in publicly accessible literature, the principles of computational crystallography provide a framework for how such an investigation would proceed. Structure prediction would typically involve generating a multitude of potential crystal packing arrangements of the ammonium (NH₄⁺) cations and the hexafluorovanadate(3-) ([VF₆]³⁻) anion. These generated structures would then be ranked based on their calculated lattice energies, employing force fields or, more accurately, density functional theory (DFT) calculations. The most energetically favorable structures would be considered as potential polymorphs.

In the context of refinement, computational methods are used to optimize and validate experimentally determined crystal structures. Experimental techniques like single-crystal X-ray diffraction provide a foundational model of the crystal structure. For triammonium hexafluorovanadate(3-), the experimentally determined crystal system is monoclinic, with the space group P2₁/n .

Table 1: Experimental Crystallographic Data for Triammonium Hexafluorovanadate(3-)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.23 Å |

| b | 5.04 Å |

| c | 12.83 Å |

| β | 94.8° |

The core of the structure is the hexafluorovanadate(3-) anion, [VF₆]³⁻, which typically adopts an octahedral geometry . Computational modeling can be used to calculate the V-F bond lengths and F-V-F bond angles with high precision and to analyze any distortions from ideal octahedral symmetry. These calculated values can then be compared with experimental data to assess the accuracy of the computational model and to gain a deeper understanding of the electronic structure and bonding within the anion.

Advanced Spectroscopic Characterization of Triammonium Hexafluorovanadate 3

Vibrational Spectroscopy: Molecular Fingerprinting and Lattice Dynamics

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and characterizing the crystal lattice dynamics of triammonium (B15348185) hexafluorovanadate(3-). The spectra are dominated by the internal vibrations of the ammonium (B1175870) (NH₄⁺) cations and the hexafluorovanadate(III) (VF₆³⁻) anion.

The FT-IR spectrum of triammonium hexafluorovanadate(3-) is characterized by absorption bands corresponding to the vibrational modes of the NH₄⁺ and VF₆³⁻ ions. The ammonium ion, belonging to the Td point group, exhibits four fundamental modes of vibration: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). The octahedral VF₆³⁻ anion (Oh point group) has six fundamental vibrational modes, of which only two, the ν₃ (T₁u) stretching and ν₄ (T₁u) bending modes, are infrared active.

The N-H stretching vibrations of the NH₄⁺ cation are typically observed in the region of 3000-3300 cm⁻¹. ipgp.fr The N-H bending vibrations, ν₄(NH₄⁺), appear around 1400-1430 cm⁻¹. ipgp.frmdpi.comresearchgate.net For the VF₆³⁻ anion, the V-F asymmetric stretching mode (ν₃) is expected to be a strong band, while the F-V-F asymmetric bending mode (ν₄) would appear at a lower frequency. In similar hexafluorometallate complexes, these bands are found in the regions of 450-600 cm⁻¹ and 200-350 cm⁻¹ respectively.

Table 1: Expected FT-IR Vibrational Bands for Triammonium Hexafluorovanadate(3-)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3000-3300 | ν(N-H) | Asymmetric and Symmetric Stretching of NH₄⁺ |

| ~1400-1430 | δ(N-H) | Asymmetric Bending of NH₄⁺ |

| ~450-600 | ν(V-F) | Asymmetric Stretching of VF₆³⁻ (T₁u) |

| ~200-350 | δ(F-V-F) | Asymmetric Bending of VF₆³⁻ (T₁u) |

Note: The exact positions of the bands can be influenced by factors such as crystal packing, hydrogen bonding between the NH₄⁺ cations and VF₆³⁻ anions, and potential distortions from ideal symmetry.

Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. For the octahedral VF₆³⁻ anion, three Raman-active modes are expected: the symmetric V-F stretching mode (ν₁, A₁g), the doubly degenerate asymmetric stretching mode (ν₂, E_g), and the triply degenerate bending mode (ν₅, T₂g). nih.govspectroscopyonline.com The symmetric ν₁ stretch typically gives rise to a very strong and sharp signal.

For the NH₄⁺ cation, all four fundamental modes are Raman active. The Raman spectrum of ammoniovoltaite, another ammonium-containing mineral, shows a distinct intensive band for the ν₃ mode of NH₄⁺ at 3194 cm⁻¹. mdpi.com

Table 2: Expected Raman Active Modes for Triammonium Hexafluorovanadate(3-)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3000-3200 | ν(N-H) | Stretching Modes of NH₄⁺ |

| ~1400-1700 | δ(N-H) | Bending Modes of NH₄⁺ |

| ~500-650 | ν(V-F) | Symmetric Stretching of VF₆³⁻ (A₁g) |

| ~350-500 | ν(V-F) | Asymmetric Stretching of VF₆³⁻ (E_g) |

| ~200-300 | δ(F-V-F) | Bending of VF₆³⁻ (T₂g) |

Note: The observation of specific modes and their frequencies can provide valuable information about the site symmetry of the ions within the crystal lattice.

Temperature-dependent FT-IR and Raman spectroscopic studies can reveal information about phase transitions, changes in hydrogen bonding, and the dynamics of the ammonium cations. As the temperature is lowered, sharpening of the spectral bands is generally expected due to reduced thermal motion. Changes in the number of observed bands or shifts in their positions can indicate a change in the crystal structure or the local symmetry of the ions.

Electronic Absorption and Luminescence Spectroscopy: Probing Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure of the vanadium(III) center, specifically the d-electron transitions.

The vanadium(III) ion has a d² electron configuration. In an octahedral ligand field, such as that provided by the six fluoride (B91410) ions in the VF₆³⁻ complex, the free ion ground term (³F) splits into three terms: ³T₁g(F), ³T₂g(F), and ³A₂g(F). The excited state ³P term of the free ion becomes a ³T₁g(P) term in the octahedral field.

Consequently, three spin-allowed d-d transitions are expected in the UV-Vis spectrum of the [VF₆]³⁻ complex. These transitions are typically weak due to being Laporte forbidden. berkeley.edulibretexts.org The electronic spectra of V(III) complexes are useful in determining the ligand field splitting parameter, 10Dq. berkeley.edu

Table 3: Expected d-d Electronic Transitions for the [VF₆]³⁻ ion in Triammonium Hexafluorovanadate(3-)

| Transition | Energy Range (cm⁻¹) |

| ³T₂g(F) ← ³T₁g(F) | ~14,000 - 16,000 |

| ³T₁g(P) ← ³T₁g(F) | ~22,000 - 25,000 |

| ³A₂g(F) ← ³T₁g(F) | Often obscured by charge transfer bands |

Note: The exact energies of these transitions are dependent on the ligand field strength of the fluoride ions and the Racah parameters for the V(III) ion.

Investigations into the photoluminescence and thermoluminescence properties of triammonium hexafluorovanadate(3-) are not extensively reported in the scientific literature. Generally, d-d luminescence in V(III) complexes is often weak and can be quenched by non-radiative processes, especially at room temperature. Low-temperature studies would be necessary to observe any potential emission from the excited electronic states of the [VF₆]³⁻ complex. Thermoluminescence studies could potentially provide information about electron traps and defect centers within the crystal lattice, which could be induced by irradiation.

X-ray Spectroscopic Probes: Local Electronic and Structural Environments

X-ray spectroscopy serves as a powerful tool for investigating the local electronic and structural environments of the vanadium center in triammonium hexafluorovanadate(3-).

X-ray Photoelectron Spectroscopy (XPS) for Core Level States and Oxidation State Verification

| Core Level | Typical Binding Energy (eV) for V(III) | Key Information |

| V 2p3/2 | 515.0 - 516.0 | Verification of V(III) oxidation state |

| V 2p1/2 | ~522 - 523 | Spin-orbit splitting component |

| F 1s | ~684 - 686 | Information on the fluoride environment |

| N 1s | ~401 - 402 | Characterization of the ammonium cation |

Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Spectroscopy (XAS), encompassing both XANES and EXAFS, provides detailed information about the local geometric and electronic structure of the vanadium center.

XANES analysis of the V K-edge is particularly sensitive to the oxidation state and coordination geometry of the vanadium atom. rsc.orgmdpi.com The pre-edge features in the XANES spectrum are related to 1s to 3d electronic transitions and their intensity can be indicative of the coordination symmetry. xrayabsorption.org For a centrosymmetric octahedral geometry, as expected for the [VF₆]³⁻ anion, the pre-edge peak intensity is typically weak. The energy of the absorption edge itself shifts to higher energies with an increasing oxidation state of vanadium.

EXAFS provides information about the local atomic structure, including bond distances and coordination numbers. Analysis of the EXAFS region of the V K-edge spectrum of triammonium hexafluorovanadate(3-) would allow for the determination of the V-F bond lengths and the coordination number of the vanadium atom, which is expected to be six. researchgate.net This technique is crucial for confirming the octahedral coordination of the fluoride ligands around the central vanadium ion.

| Spectroscopic Feature | Information Provided | Expected for (NH₄)₃[VF₆] |

| XANES Pre-edge Peak | Oxidation state, coordination symmetry | Weak intensity due to octahedral geometry, position indicative of V(III) |

| XANES Edge Position | Oxidation state | Consistent with V(III) |

| EXAFS Oscillations | Bond distances, coordination number | V-F bond lengths, coordination number of 6 |

Magnetic Resonance Spectroscopy: Spin States and Local Environments

Magnetic resonance techniques are invaluable for probing the spin states and local environments of the vanadium and fluorine nuclei in triammonium hexafluorovanadate(3-).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ⁵¹V)

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds. nih.gov In the case of triammonium hexafluorovanadate(3-), the ¹⁹F NMR spectrum would provide information about the fluorine environment. Due to the octahedral symmetry of the [VF₆]³⁻ anion, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this resonance would be characteristic of a fluoride ligand bonded to a V(III) center. rsc.orgrsc.org

⁵¹V NMR spectroscopy is a direct probe of the vanadium nucleus. wikipedia.org Vanadium-51 has a nuclear spin of I = 7/2 and is a quadrupolar nucleus. wikipedia.org The chemical shift in ⁵¹V NMR is highly sensitive to the oxidation state and coordination environment of the vanadium atom. nih.govresearchgate.net However, V(III) is a paramagnetic ion, which typically leads to very broad signals in NMR spectroscopy, often making it difficult to observe a high-resolution spectrum. huji.ac.il Therefore, specialized solid-state NMR techniques might be required to obtain meaningful data for triammonium hexafluorovanadate(3-).

| Nucleus | Expected Spectral Features | Information Gained |

| ¹⁹F | A single resonance | Confirms the symmetric octahedral environment of the fluorine atoms. |

| ⁵¹V | A very broad signal (if observable) | Direct probe of the V(III) center, though challenged by paramagnetism. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic V(III) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like V(III). The V(III) ion has a d² electron configuration, leading to a spin state of S=1. nih.gov Such integer spin systems are often "EPR-silent" in conventional X-band EPR spectrometers due to large zero-field splitting (ZFS). nih.gov However, high-frequency and high-field EPR (HFEPR) can overcome this limitation and provide detailed information about the electronic structure. nih.gov The EPR spectrum of a V(III) center is characterized by a g-factor and the zero-field splitting parameters (D and E). nih.gov For an ideal octahedral symmetry, the ZFS would be zero. Any distortion from perfect octahedral symmetry in the [VF₆]³⁻ anion would lead to a non-zero ZFS, which could be quantified by HFEPR.

| EPR Parameter | Significance | Expected for (NH₄)₃[VF₆] |

| g-factor | Characterizes the interaction of the electron spin with the magnetic field. | Close to the free-electron value of ~2, but can be shifted by spin-orbit coupling. |

| Zero-Field Splitting (D, E) | Measures the splitting of spin states in the absence of a magnetic field, indicative of distortions from ideal symmetry. | Close to zero for a perfect octahedron, but a small value may be present due to crystal packing effects or Jahn-Teller distortion. |

Theoretical Investigations and Electronic Structure Calculations for Triammonium Hexafluorovanadate 3

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the ground-state properties of materials like triammonium (B15348185) hexafluorovanadate(3-), providing insights into its structural and electronic characteristics.

Geometric Optimization and Vibrational Frequency Analysis

Theoretical studies employing DFT methods, such as the B3LYP functional with the LANL2DZ basis set, have been utilized to determine the optimized molecular structure of related vanadium(III) fluoride (B91410) compounds. fluorine1.ru This process of geometric optimization seeks the lowest energy arrangement of atoms in the molecule, providing a theoretical prediction of bond lengths and angles.

Following geometric optimization, vibrational frequency analysis can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. faccts.deresearchgate.net For a stable, optimized geometry, all calculated vibrational frequencies will be real. The presence of imaginary frequencies indicates that the structure is not a true minimum on the potential energy surface but rather a saddle point, often representing a transition state. fluorine1.ru The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. researchgate.netresearchgate.net For instance, in related transition metal complexes, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental spectra. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(V-F) | ~400-600 | T₁ᵤ | Asymmetric V-F stretching |

| ν(V-F) | ~300-400 | A₁g | Symmetric V-F stretching |

| δ(F-V-F) | ~200-300 | T₂g | F-V-F bending |

| ν(N-H) | ~3200-3400 | - | N-H stretching in NH₄⁺ |

| δ(H-N-H) | ~1400-1500 | - | H-N-H bending in NH₄⁺ |

Electronic Band Structure and Density of States (DOS)

The electronic band structure and density of states (DOS) are fundamental to understanding the electronic properties of a solid. First-principles calculations based on DFT are a common approach to determine these properties. researchgate.netresearchgate.net The band structure illustrates the allowed energy levels for electrons as a function of their momentum in the reciprocal space of the crystal lattice. The density of states, on the other hand, provides the number of available electronic states at each energy level. nist.gov

For a compound like triammonium hexafluorovanadate(3-), the band structure would reveal whether it is a metal, semiconductor, or insulator, based on the presence and size of a band gap between the valence and conduction bands. researchgate.net The DOS can be further broken down into partial DOS (PDOS), which shows the contribution of each atomic orbital (e.g., V-3d, F-2p, N-2p, H-1s) to the total DOS. researchgate.net This allows for a detailed analysis of which orbitals are involved in bonding and which are responsible for the electronic properties near the Fermi level. In related transition metal compounds, the d-orbitals of the metal and the p-orbitals of the ligands typically dominate the region around the Fermi level. researchgate.net

Charge Density Analysis and Bonding Characteristics

Charge density analysis, both from experimental high-resolution X-ray diffraction and theoretical DFT calculations, provides a detailed picture of the electron distribution within the crystal and the nature of the chemical bonds. nih.govresearchgate.netresearchgate.net The analysis of the topology of the electron density, using frameworks like Bader's Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. scm.com

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.gov For ionic bonds, one expects a low electron density and a positive Laplacian, while covalent bonds show higher electron density and a negative Laplacian. In triammonium hexafluorovanadate(3-), the V-F bonds are expected to have a significant degree of ionic character due to the high electronegativity of fluorine. The interactions between the ammonium (B1175870) cations (NH₄⁺) and the hexafluorovanadate(3-) anion ([VF₆]³⁻) would be primarily electrostatic. Natural Bond Orbital (NBO) analysis is another computational method used to study charge transfer and bonding interactions within a molecule. fluorine1.ru

Ab Initio Quantum Chemical Methods for Excited States and Spectroscopy

While DFT is primarily a ground-state theory, ab initio quantum chemical methods are employed to study excited states and spectroscopic properties. These methods, such as Configuration Interaction (CI), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which is crucial for describing excited electronic states.

These calculations are essential for interpreting experimental electronic absorption spectra (UV-Vis), which arise from transitions between electronic energy levels. For transition metal complexes like triammonium hexafluorovanadate(3-), the electronic spectra are often characterized by d-d transitions, which are typically weak, and charge-transfer bands, which are much more intense. Ab initio calculations can help to assign the observed spectral bands to specific electronic transitions.

Molecular Dynamics Simulations: Understanding Dynamic Behavior and Phase Transitions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of triammonium hexafluorovanadate(3-) and potential phase transitions. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of atoms and molecules over time.

For this compound, MD simulations could be used to study the rotational motion of the ammonium cations within the crystal lattice and how this motion changes with temperature. Such simulations can also help to identify the temperatures at which phase transitions might occur, which are often associated with changes in the crystal structure and the dynamics of the constituent ions. In some materials, heat treatments can induce phase transformations, for example, from a metastable phase to a more stable equilibrium phase. mdpi.com

Crystal Field Theory and Ligand Field Multiplet Calculations for d-Electron Systems

Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory (LFT), are theoretical frameworks used to describe the electronic structure of d-electron systems in transition metal complexes. uni-heidelberg.deaps.orgdiva-portal.orgdiva-portal.org In an isolated vanadium(III) ion (a d² system), the five d-orbitals are degenerate. However, in the octahedral environment of the six fluoride ligands in the [VF₆]³⁻ anion, these d-orbitals split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).

The energy difference between these sets is known as the crystal field splitting parameter, 10Dq. Ligand field multiplet calculations combine ligand field theory with the effects of electron-electron repulsion (interelectronic repulsion) and spin-orbit coupling to provide a detailed description of the electronic energy levels (multiplets) of the d-electrons. diva-portal.orgdiva-portal.org These calculations are crucial for interpreting the electronic spectra (d-d transitions) and magnetic properties of the compound. The parameters used in these calculations, such as the Racah parameters (B and C) for interelectronic repulsion and the spin-orbit coupling constant (ζ), can be obtained from experimental data or from ab initio calculations. aps.orgdiva-portal.org

Computational Prediction of Spectroscopic Signatures

The theoretical investigation into the spectroscopic characteristics of triammonium hexafluorovanadate(3-), (NH₄)₃VF₆, provides critical insights into its electronic and vibrational properties. In the absence of extensive experimental spectroscopic data for this specific compound, computational methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting its infrared (IR), Raman, and electronic (UV-Vis) spectra. These predictions are derived from the analysis of the constituent ions, the ammonium cation (NH₄⁺) and the hexafluorovanadate(III) anion ([VF₆]³⁻), and by drawing analogies with structurally related compounds.

The spectroscopic signature of (NH₄)₃VF₆ is a composite of the vibrational modes of the tetrahedral NH₄⁺ cations and the octahedral [VF₆]³⁻ anion, as well as the electronic transitions primarily localized on the [VF₆]³⁻ complex.

Vibrational Spectroscopy

The vibrational spectrum of triammonium hexafluorovanadate(3-) is predicted to be dominated by the internal modes of the ammonium and hexafluorovanadate(III) ions.

Ammonium Cation (NH₄⁺):

The ammonium ion, belonging to the Td point group, possesses four fundamental vibrational modes. Theoretical calculations using ab initio and DFT methods have been extensively employed to predict these frequencies. acs.orgresearchgate.nettandfonline.com The predicted vibrational frequencies for the isolated NH₄⁺ cation are summarized in the table below. In the solid state, these frequencies can be influenced by the crystal lattice environment and hydrogen bonding interactions with the [VF₆]³⁻ anions.

| Mode | Symmetry | Description | Predicted Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁ | Symmetric N-H stretch | ~3300 - 3400 | Raman |

| ν₂ | E | Symmetric N-H bend | ~1650 - 1750 | Raman |

| ν₃ | F₂ | Asymmetric N-H stretch | ~3400 - 3500 | IR, Raman |

| ν₄ | F₂ | Asymmetric N-H bend | ~1400 - 1500 | IR, Raman |

| Table 1: Predicted vibrational modes of the ammonium cation (NH₄⁺) based on theoretical calculations. acs.orgresearchgate.net |

Hexafluorovanadate(III) Anion ([VF₆]³⁻):

The hexafluorovanadate(III) anion is an octahedral complex (Oₕ symmetry) with a d² electronic configuration for the central vanadium(III) ion. Its vibrational modes are predicted based on group theory and DFT calculations on analogous hexafluorometallate complexes. acs.org For an octahedral MX₆ species, there are six fundamental vibrational modes.

| Mode | Symmetry | Description | Predicted Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁g | Symmetric V-F stretch | ~550 - 650 | Raman |

| ν₂ | E₉ | Symmetric V-F stretch | ~450 - 550 | Raman |

| ν₃ | F₁ᵤ | Asymmetric V-F stretch | ~400 - 500 | IR |

| ν₄ | F₁ᵤ | Asymmetric F-V-F bend | ~250 - 350 | IR |

| ν₅ | F₂₉ | Asymmetric F-V-F bend | ~200 - 300 | Raman |

| ν₆ | F₂ᵤ | Asymmetric F-V-F bend | Inactive | Inactive |

| Table 2: Predicted vibrational modes of the hexafluorovanadate(III) anion ([VF₆]³⁻) based on analogies with other hexafluorometallate complexes. acs.org |

The predicted IR spectrum of (NH₄)₃VF₆ would therefore be expected to show strong absorptions corresponding to the F₁ᵤ modes of the [VF₆]³⁻ anion and the F₂ modes of the NH₄⁺ cations. The Raman spectrum would exhibit peaks for the A₁g, E₉, and F₂₉ modes of [VF₆]³⁻ and all four modes of NH₄⁺.

Electronic Spectroscopy

The electronic spectrum of triammonium hexafluorovanadate(3-) is primarily determined by the electronic transitions within the d-orbitals of the vanadium(III) center in the [VF₆]³⁻ anion. Vanadium(III) has a d² electron configuration, which in an octahedral ligand field gives rise to a ³T₁g ground state.

Theoretical predictions for the electronic transitions are based on ligand field theory and time-dependent DFT (TD-DFT) calculations. numberanalytics.com For a d² ion in an octahedral field, three spin-allowed d-d transitions are expected.

| Transition | Excited State | Predicted Energy Range (cm⁻¹) |

| ν₁ | ³T₁g → ³T₂g | 12,000 - 15,000 |

| ν₂ | ³T₁g → ³T₁g(P) | 18,000 - 22,000 |

| ν₃ | ³T₁g → ³A₂g | 28,000 - 32,000 |

| Table 3: Predicted spin-allowed d-d electronic transitions for the [VF₆]³⁻ anion. |

These transitions are expected to appear as broad and relatively weak absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, which is characteristic of d-d transitions. libretexts.org Additionally, more intense charge-transfer bands, likely ligand-to-metal charge transfer (LMCT) from the fluoride ligands to the vanadium center, are predicted to occur at higher energies, in the ultraviolet region. libretexts.org

Reaction Mechanisms and Chemical Transformations of Triammonium Hexafluorovanadate 3

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of triammonium (B15348185) hexafluorovanadate(3-) is a complex process highly dependent on the surrounding atmosphere. In an inert or reductive environment, the decomposition primarily yields vanadium(III) fluoride (B91410) (VF₃), whereas in the presence of an oxidant like air, the final product is vanadium pentoxide (V₂O₅). wikipedia.org The study of these pathways is crucial for applications such as the synthesis of vanadium compounds. wikipedia.orgrsc.org

In an inert atmosphere: (NH₄)₃VF₆(s) → VF₃(s) + 3NH₃(g) + 3HF(g)

In open air (oxidizing atmosphere): 4(NH₄)₃VF₆(s) + 11O₂(g) → 2V₂O₅(s) + 6N₂(g) + 12H₂O(g) + 24HF(g) wikipedia.org

Table 1: Thermal Decomposition Products of (NH₄)₃VF₆

| Atmosphere | Solid Product | Gaseous Byproducts |

|---|---|---|

| Inert (e.g., Argon, Nitrogen) | Vanadium(III) fluoride (VF₃) | Ammonia (B1221849) (NH₃), Hydrogen Fluoride (HF) |

| Oxidizing (e.g., Air) | Vanadium pentoxide (V₂O₅) | Nitrogen (N₂), Water (H₂O), Hydrogen Fluoride (HF) |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques to study the thermal behavior of materials by measuring changes in mass and temperature differences as a function of temperature. abo.fi For (NH₄)₃VF₆, a combined TGA-DTA analysis would reveal a multi-stage decomposition process.

While specific TGA/DTA data for (NH₄)₃VF₆ is not detailed in the available literature, the expected behavior can be inferred from its known decomposition pathways and studies on analogous compounds like ammonium (B1175870) metavanadate and other ammonium hexafluorometallates. researchgate.netnih.govosti.gov

Initial Stage: An initial mass loss would likely correspond to the release of ammonia and hydrogen fluoride. This step is typically endothermic, as observed in DTA, due to the energy required to break the ionic bonds of the complex.

Intermediate Stages: The formation of intermediate phases, such as ammonium-vanadyl compounds or ammine complexes, could lead to further distinct steps in the TGA curve. researchgate.netnih.gov

Final Stage (in air): In an oxidizing atmosphere, a final, often exothermic, stage would be observed. researchgate.net This corresponds to the oxidation of the vanadium intermediate to form the stable V₂O₅. The exothermicity can be attributed to the oxidation reaction itself and potentially the oxidation of released ammonia on the surface of the newly formed vanadium oxide. researchgate.net

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for identifying crystalline phases as they form during a thermal process. rsc.orgresearchgate.net By collecting XRD patterns continuously while heating the sample, it is possible to track the structural evolution from the reactant to the final products through any crystalline intermediates. nih.gov

For the thermal decomposition of (NH₄)₃VF₆, an in-situ HT-XRD experiment would provide direct evidence for the reaction pathway.

In an Inert Atmosphere: The experiment would show the disappearance of the characteristic diffraction peaks of (NH₄)₃VF₆ and the concurrent appearance of peaks corresponding to the crystal structure of vanadium(III) fluoride (VF₃).

In an Oxidizing Atmosphere: The phase evolution would be more complex. The initial (NH₄)₃VF₆ peaks would diminish, potentially followed by the transient appearance of VF₃ or other intermediate phases. As the temperature increases, the peaks for these intermediates would be replaced by the diffraction pattern of the final product, vanadium pentoxide (V₂O₅). This technique allows for the precise determination of the temperature ranges at which these different phases exist. researchgate.net Studies on similar ammonium hexahalogenometallates have successfully used this method to identify intermediate ammine complexes, such as (NH₄)₂[Ir(NH₃)Cl₅], during decomposition. rsc.orgnih.gov

The formation of vanadium pentoxide from the thermal decomposition of (NH₄)₃VF₆ in air is not a single-step event. The mechanism involves a series of chemical transformations. Based on studies of similar compounds, a plausible mechanism involves the initial decomposition of the complex followed by oxidation. researchgate.netnih.gov

Initial Decomposition: The compound first decomposes to release ammonia and hydrogen fluoride, forming vanadium(III) fluoride as a solid intermediate. (NH₄)₃VF₆(s) → VF₃(s) + 3NH₃(g) + 3HF(g)

Intermediate Formation: It is possible that this process occurs stepwise, with the formation of ammine-containing intermediates, for instance, through the loss of HF molecules and coordination of the resulting ammonia. Studies on the decomposition of (NH₄)₃[IrCl₆] have shown the formation of species like (NH₄)₂[Ir(NH₃)Cl₅]. rsc.orgnih.gov

Oxidation of Vanadium(III): The intermediate vanadium(III) fluoride (or other V(III) species) is then oxidized by atmospheric oxygen at elevated temperatures to form vanadium pentoxide. 4VF₃(s) + 3O₂(g) → 2V₂O₅(s) + 6F₂(g) (Note: The fate of fluoride can be complex; it may evolve as F₂ or react with moisture or byproducts to form HF)

Solution-Phase Reactivity: Hydrolysis and Ligand Exchange

In aqueous solutions, the [VF₆]³⁻ anion is subject to reactions that modify its coordination sphere, primarily hydrolysis and ligand exchange.

Hydrolysis: The hexafluorovanadate(III) ion is susceptible to hydrolysis, where water molecules replace the fluoride ligands. This process is highly dependent on pH. In acidic solutions (pH < 2), the [VF₆]³⁻ ion is relatively stable, but as the pH increases, hydrolysis occurs, leading to the formation of vanadium oxyfluoride species. This reactivity is common for many multicharged metal ions in aqueous solutions.

Ligand Exchange: A ligand exchange reaction involves the substitution of one or more ligands in a coordination complex with other ligands. nih.gov The [VF₆]³⁻ complex can undergo such reactions. The fluoride ion (F⁻) is a small, hard ligand. It can be replaced by other ligands, with the feasibility of the reaction depending on factors like the concentration and nature of the incoming ligand.

For example, in the presence of a high concentration of chloride ions, a partial or complete exchange could occur to form mixed chlorofluoro complexes or the hexachloro vanadate(III) ion. Similarly, reaction with chelating ligands that form more stable complexes (the chelate effect) would favor ligand substitution. The mechanism for these substitutions can be either dissociative (where a ligand first detaches) or associative (where the incoming ligand first attaches).

Table 2: Potential Ligand Exchange Reactions for [VF₆]³⁻

| Incoming Ligand | Potential Product(s) | Reaction Conditions |

|---|---|---|

| H₂O (Water) | [V(H₂O)ₓF₆₋ₓ]⁽³⁻ˣ⁾⁺ (Hydrolysis products) | Neutral or basic pH |

| Cl⁻ (Chloride) | [VClₓF₆₋ₓ]³⁻ | High concentration of Cl⁻ |

| NH₃ (Ammonia) | [V(NH₃)ₓF₆₋ₓ]³⁻ | Concentrated ammonia solution |

| C₂O₄²⁻ (Oxalate) | [V(C₂O₄)ₓF₆₋₂ₓ]³⁻ | Presence of oxalate (B1200264) source |

Redox Chemistry: Oxidation and Reduction Processes of Vanadium(III)

The vanadium center in triammonium hexafluorovanadate(3-) is in the +3 oxidation state, with an electronic configuration of [Ar] 3d². testbook.com This d² configuration gives the complex two unpaired electrons. testbook.com The redox chemistry of this complex involves changing the oxidation state of the central vanadium ion.

Oxidation: The vanadium(III) ion can be oxidized to vanadium(IV) (a d¹ system) or vanadium(V) (a d⁰ system). The feasibility of this oxidation is influenced by the electrode potential of the V⁴⁺/V³⁺ couple within the fluoride complex. The six highly electronegative fluoride ligands withdraw electron density from the vanadium center, which generally makes the complex more difficult to oxidize (i.e., results in a more positive redox potential) compared to complexes with less electronegative ligands, such as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺. docbrown.info

Reduction: Vanadium(III) can also be reduced to vanadium(II) (a d³ system). This process would require a suitable reducing agent. The stability of the resulting V(II) complex would depend on its coordination environment.

Advanced Catalytic Applications and Mechanistic Insights of Triammonium Hexafluorovanadate 3

Application as a Heterogeneous Catalyst in Thermal Processes

Triammonium (B15348185) hexafluorovanadate(3-) is noted for its utility as a catalyst in thermal processes, typically at temperatures below 400 °C. The thermal decomposition of this compound can yield reactive species that are catalytically active. However, specific examples and detailed studies regarding its performance in various reactions are not widely reported.

Catalytic Activity below 400 °C: Specific Reaction Examples

No specific reaction examples detailing the catalytic activity of Triammonium hexafluorovanadate(3-) below 400 °C are readily available in the reviewed literature. While vanadium-based catalysts are known to be active in reactions such as ammoxidation, specific data for (NH₄)₃VF₆ in such processes, including conversion and yield, are not documented. For instance, the ammoxidation of propane (B168953) to acrylonitrile (B1666552) is a significant industrial process where vanadium-based catalysts, like V-Sb oxides, are employed, but the specific use of Triammonium hexafluorovanadate(3-) has not been detailed. nih.gov

Kinetics and Selectivity Studies in Catalytic Conversions

Detailed kinetic and selectivity studies for catalytic conversions specifically using Triammonium hexafluorovanadate(3-) are not present in the available scientific literature. Understanding the kinetics and selectivity is crucial for optimizing catalytic processes. For other vanadium compounds, such as vanadate (B1173111) anions, kinetic studies on the oxidation of alkanes have been conducted, proposing mechanisms involving the formation and decomposition of catalyst-reactant complexes. However, similar detailed analyses for (NH₄)₃VF₆ are absent.

Photocatalytic Capabilities for Environmental Remediation and Energy Conversion

The application of Triammonium hexafluorovanadate(3-) in photocatalysis is another area where specific research is lacking. Photocatalysis is a promising technology for addressing environmental pollution and for energy conversion, often utilizing semiconductor materials.

Catalytic Degradation of Organic Pollutants in Aqueous Media

There are no specific studies found that investigate the photocatalytic degradation of organic pollutants, such as synthetic dyes, in aqueous media using Triammonium hexafluorovanadate(3-). Research in this field typically focuses on wide-bandgap semiconductors like titanium dioxide or other vanadium compounds. The mechanism of photocatalytic degradation generally involves the generation of reactive oxygen species that mineralize organic pollutants.

Solar Energy Harvesting and Conversion Mechanisms

Similarly, the role of Triammonium hexafluorovanadate(3-) in solar energy harvesting and conversion, for example, in photocatalytic hydrogen production, is not documented. The development of efficient photocatalysts for hydrogen production from water is an active area of research, with a focus on materials that can effectively absorb solar light and facilitate the separation of charge carriers. While vanadium-based materials are explored, specific data for (NH₄)₃VF₆ is not available.

Electrocatalytic Properties in Energy Storage and Conversion Devices

The electrocatalytic properties of Triammonium hexafluorovanadate(3-) in devices for energy storage and conversion have not been specifically reported. Research in this area is focused on developing efficient and stable electrode materials for applications such as batteries and water electrolysis.

Vanadium-based compounds, in general, are investigated for their potential in these applications. For instance, various vanadium oxides and other compounds are studied as electrode materials for lithium-ion batteries and for their electrocatalytic activity in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). These reactions are fundamental to technologies like water electrolyzers for hydrogen production. However, specific research detailing the electrocatalytic performance of Triammonium hexafluorovanadate(3-) is not found in the reviewed literature.

Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies

The stability and longevity of a catalyst are paramount for its industrial viability. For Triammonium hexafluorovanadate(3-), its catalytic performance is intrinsically linked to its thermal and chemical stability under reaction conditions. While specific, in-depth studies on the deactivation of this particular compound are not extensively documented, an understanding can be drawn from its known chemical properties and the behavior of related vanadium-based catalysts.

The primary mode of transformation for Triammonium hexafluorovanadate(3-) is thermal decomposition. When heated in an open atmosphere, it decomposes to form vanadium pentoxide (V₂O₅), nitrogen (N₂), water (H₂O), and hydrogen fluoride (B91410) (HF). chemrxiv.org This decomposition pathway suggests that the catalytically active species may, in fact, be an in-situ generated vanadium oxide or oxyfluoride species, particularly at temperatures approaching 400°C, a common operating temperature for its catalytic applications. chemrxiv.org

Beyond thermal decomposition, other deactivation mechanisms common to vanadium-based catalysts can be inferred. These mechanisms can be broadly categorized as follows:

Vanadium Leaching: In liquid-phase reactions or when supported on a carrier, the active vanadium species may leach from the support into the reaction medium. cityu.edu.hk This leads to a continuous loss of active sites and a decrease in catalytic activity over time.

Acid Attack: Vanadium compounds, particularly oxides formed during reaction, can exhibit acidic properties. These can attack and degrade the catalyst support, especially materials like zeolites, leading to a loss of structural integrity, surface area, and catalytic activity. scienceopen.comscielo.br

Solid-Solid Transformation: At elevated temperatures, vanadium species can react with the support material or other components of the catalytic system in the solid state. This can lead to the formation of inactive phases, such as yttrium vanadate (YVO₄) if yttrium is present as a stabilizer, effectively sequestering the active vanadium. researchgate.net

The following table summarizes the potential deactivation mechanisms for catalysts derived from Triammonium hexafluorovanadate(3-):

| Deactivation Mechanism | Description | Consequence |

|---|---|---|

| Thermal Decomposition | The compound breaks down at elevated temperatures, especially in the presence of oxygen, to form vanadium oxides and other byproducts. chemrxiv.org | Change in the nature of the active species, potential loss of fluorine from the coordination sphere. |

| Vanadium Leaching | Dissolution of active vanadium species from the catalyst support into the reaction medium. cityu.edu.hk | Loss of active sites, contamination of the product stream. |

| Acid Attack | Acidic vanadium species can degrade the catalyst support, leading to structural collapse. scienceopen.comscielo.br | Decrease in surface area, loss of active sites, and reduced catalyst lifetime. |

| Solid-Solid Transformation | Reaction of vanadium species with the support or additives to form inactive compounds. researchgate.net | Irreversible loss of active vanadium. |

Strategies for the regeneration of deactivated vanadium catalysts have been developed, particularly for vanadium oxide-based systems. A prominent method involves treating the spent catalyst with an aqueous solution of ammonia (B1221849) or an amine at elevated temperatures. google.com This process aims to dissolve the deactivated vanadium species, which can then be separated and reprocessed to recover the active catalyst. Given that Triammonium hexafluorovanadate(3-) already contains ammonium (B1175870) ions, such a regeneration strategy could potentially be adapted and optimized for catalysts derived from this precursor.

Computational Catalysis for Active Site Identification and Reaction Pathway Mapping

Computational catalysis has emerged as a powerful tool for elucidating the intricate details of catalytic mechanisms at the atomic level. While specific computational studies on Triammonium hexafluorovanadate(3-) are not widely available, the methodologies employed for other 3d transition metal catalysts, especially vanadium-based systems, provide a clear framework for how this compound could be investigated. nih.govresearchgate.net

Active Site Identification:

A primary challenge in heterogeneous catalysis is the identification of the true active site, which may be a minority species on the catalyst surface. chemrxiv.orgresearchgate.net Computational techniques, particularly Density Functional Theory (DFT), can be employed to model various potential active sites and their interactions with reactants. For a catalyst derived from Triammonium hexafluorovanadate(3-), this would involve modeling different surface terminations of the resulting vanadium oxide or oxyfluoride, as well as considering the influence of any remaining fluoride or ammonium species.

Computational studies on supported organovanadium(III) catalysts have highlighted the importance of considering the heterogeneity of active sites. chemrxiv.orgchemrxiv.org By modeling different coordination environments and bond distances between the vanadium center and the support, it is possible to identify which structures are kinetically more favorable for a given reaction. chemrxiv.orgchemrxiv.org For instance, DFT calculations combined with kinetic Monte Carlo (kMC) simulations have been used to show that variations in the V-O bond length on a silica (B1680970) support can significantly impact the energy barrier for key reaction steps like hydrogen activation. chemrxiv.orgchemrxiv.org

Reaction Pathway Mapping:

Once potential active sites are identified, computational methods can be used to map out the entire reaction pathway, including the structures of intermediates and transition states. This allows for the determination of the rate-limiting step and provides insights into the reaction mechanism. For example, in the hydrogenation of styrene (B11656) catalyzed by a surface organovanadium(III) complex, DFT calculations were able to distinguish between two plausible mechanisms: heterolytic cleavage and redox cycling. chemrxiv.org

The following table outlines the key computational techniques and their applications in studying catalysts like Triammonium hexafluorovanadate(3-):

| Computational Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers. nih.gov | Identification of stable intermediates and transition states, determination of the most favorable reaction pathway. |

| Kinetic Monte Carlo (kMC) Simulations | Simulation of the overall catalytic cycle based on DFT-calculated kinetic parameters. chemrxiv.orgchemrxiv.org | Prediction of turnover frequencies and the influence of surface heterogeneity on catalyst activity. |

| Molecular Orbital (MO) Theory | Analysis of the electronic structure and bonding within the catalyst complex. acs.org | Understanding the nature of the metal-ligand interactions and their role in catalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the active site is treated with high-level quantum mechanics and the surrounding support with classical molecular mechanics. nih.gov | Accurate modeling of supported catalysts by including the effect of the extended solid-state environment. |

By applying these computational approaches, a detailed, molecular-level understanding of the catalytic processes involving Triammonium hexafluorovanadate(3-) can be achieved. This knowledge is crucial for the rational design of more active, selective, and stable catalysts for a variety of chemical transformations.

Materials Science Integration and Nanostructuring of Triammonium Hexafluorovanadate 3

Thin Film Deposition for Functional Coatings

The use of Triammonium (B15348185) hexafluorovanadate(3-) for creating thin films or functional coatings is not described in the available scientific or patent literature. While related fluoride (B91410) and vanadium compounds can be used in deposition processes, (NH₄)₃VF₆ is not cited as a precursor or material for this purpose.

Precursor Development for Chemical Vapor Deposition (CVD)

There are no research articles or patents that identify Triammonium hexafluorovanadate(3-) as a precursor for Chemical Vapor Deposition (CVD). A suitable CVD precursor must have specific properties, such as volatility and thermal stability, that have not been documented for this compound in the context of thin film deposition. The thermal decomposition of (NH₄)₃VF₆ is known to yield vanadium fluoride, but its suitability for a controlled CVD process has not been investigated. epdf.pub

Fabrication and Characterization of Triammonium Hexafluorovanadate(3-) Films

Consistent with the lack of information on its use as a precursor, there are no reports on the fabrication or characterization of thin films made from Triammonium hexafluorovanadate(3-).

Integration into Composite Materials for Multifunctional Applications

No specific research could be located regarding the integration of Triammonium hexafluorovanadate(3-) into any composite materials to create multifunctional systems.

Exploration of Non-Aqueous Soluble Derivatives for Specific Applications

The inherent aqueous solubility of triammonium hexafluorovanadate(3-) is a significant limitation for its direct use in applications that necessitate non-aqueous environments, such as in the electrolytes of lithium-ion batteries. americanelements.com This has prompted research into the synthesis of non-aqueous soluble derivatives or related vanadium fluoride compounds that can function effectively in such systems. The primary strategy involves using triammonium hexafluorovanadate(3-) as a precursor to generate other vanadium compounds with more suitable properties for these specific applications.

One of the main pathways to derive non-aqueous compatible materials from triammonium hexafluorovanadate(3-) is through thermal decomposition. When heated, triammonium hexafluorovanadate(3-) can decompose to yield vanadium(III) fluoride (VF₃), ammonia (B1221849), and hydrogen fluoride. Vanadium(III) fluoride, while not necessarily highly soluble, can be utilized as an electrode material in non-aqueous battery systems. nanorh.com Vanadium fluoride compounds, in general, are explored for their potential in advanced energy storage devices, including lithium-ion and solid-state batteries. nanorh.comresearchgate.net

Furthermore, the synthesis of vanadium oxyfluorides presents another avenue for creating materials suitable for non-aqueous applications. These compounds, which incorporate both oxygen and fluorine, have garnered attention as high-performance cathode materials for next-generation rechargeable batteries. researchgate.net They offer the potential for high theoretical capacity and energy density. researchgate.net For instance, vanadium oxyfluoride (VO₂F) has been synthesized and tested as a cathode material, demonstrating significant discharge capacities. researchgate.net While direct synthesis from triammonium hexafluorovanadate(3-) is not explicitly detailed, its decomposition in the presence of oxygen to form vanadium pentoxide (V₂O₅) provides a common starting point for the synthesis of various vanadium compounds, including oxyfluorides. wikipedia.org

The challenge of dissolving fluoride salts in non-aqueous solvents is a general issue in fluorine chemistry. google.com To overcome the low solubility, strategies such as using organic cations that lack a hydrogen atom on the carbon in the beta-position relative to the charged center are employed to create more soluble fluoride salts in non-aqueous media. google.com This approach could theoretically be applied to create non-aqueous soluble derivatives of the hexafluorovanadate(3-) anion for specialized applications in synthesis and electrochemistry.

The primary application driving the exploration of these derivatives is in the field of energy storage, particularly as cathode materials in lithium-ion batteries. nanorh.comresearchgate.netresearchgate.net The high redox potential of the fluoride bond contributes to a high theoretical energy density, making fluoride-based materials attractive for next-generation battery technologies. researchgate.net

Research Findings on Derived Vanadium Compounds

| Compound | Application | Key Finding | Reference |

| Vanadium Fluoride | Electrode Material | Used in the development of advanced lithium-ion and solid-state batteries. | nanorh.com |

| Vanadium Oxyfluoride (VO₂F) | Cathode Material | Delivered a first discharge capacity of 254 mAh g⁻¹ and a reversible capacity of 208 mAh g⁻¹ at a C/20 rate. | researchgate.net |

| Iron(III) Fluoride | Cathode Material | Being explored as an inexpensive cathode active material for lithium-ion batteries due to high electrochemical potentials. | researchgate.net |

| Copper(II) Fluoride | Cathode Material | A promising cathode material with a large specific capacity of 528 mAh/g and a high theoretical voltage of 3.55 V (vs. Li/Li⁺). | researchgate.net |

Prospective Research Avenues and Broader Academic Impact

Discovery of Novel Analogues and Functionalized Derivatives

A significant area of future research lies in the synthesis and characterization of novel analogues and functionalized derivatives of Triammonium (B15348185) hexafluorovanadate(3-). The exploration of isostructural compounds, where vanadium is substituted with other transition metals, presents a promising approach. For instance, the iron analogue, Triammonium hexafluoroferrate(III) or (NH₄)₃FeF₆, has been successfully synthesized and investigated as a potential electrode material for lithium-ion and sodium-ion batteries. researchgate.net Research into composites of (NH₄)₃FeF₆ with graphene nanosheets has demonstrated high specific capacities, indicating that such materials are promising for energy storage. researchgate.net

This suggests a fertile ground for developing a family of (NH₄)₃MF₆ compounds (where M = Ti, Cr, Mn, Co, etc.), which could offer a wide range of tunable electronic and magnetic properties. Furthermore, functionalization of the complex itself, either by modifying the ammonium (B1175870) cation (e.g., substituting hydrogen with organic groups) or by creating mixed-halide anions like [VFₓCl₆-ₓ]³⁻, could lead to derivatives with tailored solubility, reactivity, and stability for specific applications, such as catalysis or materials science.

Development of In-Situ and Operando Characterization Methodologies

Understanding the dynamic behavior of Triammonium hexafluorovanadate(3-) under reaction conditions is crucial for optimizing its applications. The development and application of in-situ and operando characterization techniques are paramount. For example, the thermal decomposition of (NH₄)₃VF₆ is a key reaction, as it is used to produce other important vanadium compounds. wikipedia.org